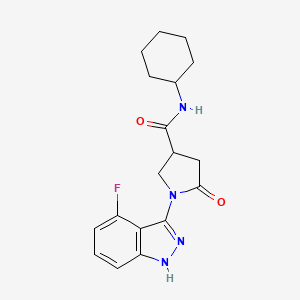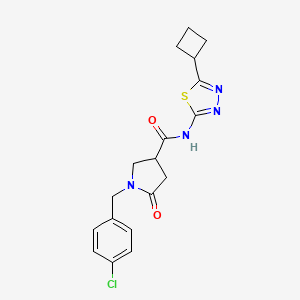
N-cyclohexyl-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the Indazole Core: The synthesis begins with the preparation of the 4-fluoro-1H-indazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Pyrrolidine Ring Formation: The next step involves the formation of the pyrrolidine ring. This can be done through a cyclization reaction involving a suitable amine and a carbonyl compound.
Amide Bond Formation: The final step is the coupling of the cyclohexylamine with the pyrrolidine-indazole intermediate to form the desired amide bond. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the fluorine site.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored as a potential drug candidate due to its complex structure and functional groups that may interact with biological targets.
Pharmacology: Researchers can study its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Chemical Biology: The compound can be used as a probe to study biological pathways and mechanisms.
Industrial Applications: Its unique chemical properties might make it useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It could interact with cellular receptors, altering their signaling pathways and affecting cellular responses.
Pathway Interference: The compound might interfere with specific biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
When compared to similar compounds, N-cyclohexyl-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds might include:
N-cyclohexyl-1-(4-chloro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide: Similar structure but with a chlorine atom instead of fluorine.
N-cyclohexyl-1-(4-methyl-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide: Similar structure but with a methyl group instead of fluorine.
N-cyclohexyl-1-(4-nitro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide: Similar structure but with a nitro group instead of fluorine.
Properties
Molecular Formula |
C18H21FN4O2 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-cyclohexyl-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H21FN4O2/c19-13-7-4-8-14-16(13)17(22-21-14)23-10-11(9-15(23)24)18(25)20-12-5-2-1-3-6-12/h4,7-8,11-12H,1-3,5-6,9-10H2,(H,20,25)(H,21,22) |
InChI Key |
LOIZGTUWGTXIQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CC(=O)N(C2)C3=NNC4=C3C(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(5-phenyl-1,3-oxazol-2-yl)-N-[2-(pyridin-4-yl)ethyl]propanamide](/img/structure/B11007621.png)
![methyl 2-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B11007628.png)
![N-(2-chlorobenzyl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide](/img/structure/B11007644.png)
![5-(furan-2-yl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-1H-pyrazole-3-carboxamide](/img/structure/B11007646.png)
![N-[(1S)-3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B11007651.png)
![2-[2-({7-Methyl-4-oxo-1H,2H,3H,4H-cyclopenta[C]chromen-9-YL}oxy)acetamido]butanedioic acid](/img/structure/B11007660.png)
![N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine](/img/structure/B11007661.png)
![N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B11007663.png)
![(2E)-2-[(methylsulfonyl)imino]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1,3-benzothiazole-6-carboxamide](/img/structure/B11007668.png)


![2-hydroxy-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide](/img/structure/B11007688.png)

